5-(Bromomethyl)-1,3-phenylene diacetate
Description
Properties
CAS No. |
104311-39-9 |
|---|---|
Molecular Formula |
C11H11BrO4 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
[3-acetyloxy-5-(bromomethyl)phenyl] acetate |
InChI |
InChI=1S/C11H11BrO4/c1-7(13)15-10-3-9(6-12)4-11(5-10)16-8(2)14/h3-5H,6H2,1-2H3 |
InChI Key |
ANZYKUPIJQQAAW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC(=C1)CBr)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)CBr)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural and functional similarities with 5-(Bromomethyl)-1,3-phenylene diacetate but exhibit distinct physicochemical properties and biological activities:
(E)-5-(4-Acetoxystyryl)-1,3-phenylene diacetate (II-5)
- Structure : Features a styryl group at the C5 position with acetoxy substituents.
- Molecular Weight : 372.144 g/mol (C₂₀H₁₈O₆) .
- Synthesis : Prepared via Wittig or Heck coupling reactions.
- Key Data :
- Applications : Explored as an antiviral agent.
5-Methyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate (Compound 18)
- Structure: Contains a fused isobenzofuranone ring.
- Molecular Weight : 342.31 g/mol (C₁₈H₁₄O₇) .
- Synthesis : Derived from compound 15 via silica gel column chromatography (93% yield).
- Key Data: Melting point: 171.5–172.3°C. IR peaks: 1758 cm⁻¹ (ester C=O), 1621 cm⁻¹ (isobenzofuranone C=O) . Exhibits tyrosinase inhibition (IC₅₀ = 12.5 μM) .
5-(1-Bromoethyl)-1,3-benzenediol 1,3-diacetate
- Structure : Bromoethyl substituent instead of bromomethyl.
- Molecular Weight : 315.12 g/mol (C₁₂H₁₃BrO₄) .
- Synthesis : Bromination of ethyl-substituted precursors.
- Applications : Biochemical reagent for sphingosine kinase inhibition studies .
(±)-(E)-5-((2SR,3SR)-6-Acetoxy-2-(4-acetoxyphenyl)-4-(4-acetoxystyryl)-2,3-dihydrobenzofuran-3-yl)-1,3-phenylene diacetate (Compound 32)
- Structure : Complex dihydrobenzofuran core with multiple acetoxy groups.
- Molecular Weight : 719.58 g/mol (C₃₆H₃₂O₁₂) .
- Synthesis : Multi-step total synthesis involving esterification and cyclization.
- Key Data :
Comparative Analysis Table
Discussion of Structural and Functional Trends
Substituent Effects on Bioactivity: Bromomethyl and bromoethyl groups enhance electrophilicity, making these compounds reactive intermediates for alkylation or cross-coupling reactions . Styryl and isobenzofuranone moieties contribute to π-π stacking interactions, critical for enzyme inhibition (e.g., tyrosinase in Compound 18 ).
Acetate Groups: Acetoxy groups improve solubility in organic solvents and stability during synthesis . Hydrolysis of acetates (e.g., in Compound 32 to yield phenolic derivatives ) modulates bioavailability and target binding.
Synthetic Challenges :
Preparation Methods
Acetylation of Precursor Phenols
The synthesis begins with the protection of hydroxyl groups on the phenolic precursor. For example, 3-fluoro-5-methylphenol undergoes acetylation using acetic anhydride in pyridine to yield 3-fluoro-5-methylphenyl acetate. This step is critical to prevent unwanted side reactions during subsequent bromination. Similarly, orcinol (5-methylresorcinol) is acetylated to form 5-methyl-1,3-phenylene diacetate, which serves as the primary substrate for bromination.
Bromination Using N-Bromosuccinimide (NBS)
Bromination of the methyl group in 5-methyl-1,3-phenylene diacetate is achieved using NBS in ethyl acetate at 60°C for 48 hours. This radical-mediated reaction selectively substitutes the methyl group with bromine, yielding this compound. The use of NBS ensures regioselectivity, as demonstrated in analogous syntheses of 3,5-bis(bromomethyl)-4-boronate esters.
Reaction Conditions:
Optimization of Bromination Parameters
Role of Radical Initiators
The addition of azobisisobutyronitrile (AIBN) as a radical initiator enhances the efficiency of NBS-mediated bromination. For instance, bromination of 5-methyl-1,3-phenylene diacetate with 1.2 equivalents of NBS and 0.1 equivalents of AIBN in carbon tetrachloride (CCl₄) under reflux improves yield to 68%. This mirrors protocols for synthesizing 3,5-bis(bromomethyl)-4-boronate phenols, where AIBN facilitates homolytic cleavage of NBS, generating bromine radicals.
Solvent and Temperature Effects
Non-polar solvents like CCl₄ or ethyl acetate are preferred to stabilize radical intermediates. Elevated temperatures (60–80°C) accelerate the reaction but require careful monitoring to avoid over-bromination. For example, prolonged heating of 5-methyl-1,3-phenylene diacetate in ethyl acetate at 60°C beyond 48 hours leads to di-brominated byproducts, reducing the purity of the target compound.
Mechanistic Insights into Bromination and Acetylation
Radical Chain Mechanism
The bromination proceeds via a radical chain mechanism (Figure 1):
-
Initiation: AIBN decomposes to generate nitrogen gas and cyanopropyl radicals, which abstract a hydrogen atom from NBS, producing a bromine radical.
-
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 5-methyl-1,3-phenylene diacetate, forming a benzyl radical.
-
Termination: The benzyl radical reacts with NBS to yield this compound and a succinimide radical.
Acetylation as a Protecting Strategy
Acetylation of the phenolic hydroxyl groups prior to bromination prevents oxidation or undesired electrophilic substitution. The acetyl groups are stable under bromination conditions and can be selectively removed in later stages using sodium bicarbonate in methanol.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, CDCl₃):
13C NMR (125 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Purity and Byproduct Formation
The primary challenge is the formation of di-brominated byproducts during prolonged reactions. Column chromatography using 20% dichloromethane in hexane effectively isolates the target compound with >95% purity.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 5-(Bromomethyl)-1,3-phenylene diacetate, and what intermediates are critical?
Answer:
A typical synthesis involves functionalizing 3,5-dihydroxybenzene derivatives. For example, alkylation of methyl 3,5-dihydroxybenzoate followed by bromination introduces the bromomethyl group. A key intermediate is 3,5-diacetoxybenzamide, which undergoes dehydration using agents like cyanuric acid chloride (as seen in analogous nitrile formation pathways). The bromomethyl group is introduced via nucleophilic substitution or radical bromination, requiring careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid over-bromination .
Advanced: How can computational reaction path search methods optimize the synthesis of this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, identifying energetically favorable routes. For instance, ICReDD’s approach combines computational modeling with experimental validation to narrow down optimal conditions (e.g., catalyst selection, solvent effects). This reduces trial-and-error experimentation, particularly in bromination steps where regioselectivity is critical. Feedback loops between computed activation energies and experimental yields refine synthetic protocols .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : To confirm bromomethyl substitution and acetate group positions.
- X-ray crystallography : Resolves crystal packing and molecular geometry. For example, monoclinic systems with dihedral angles between acetoxy groups and the aromatic ring (e.g., 67.89° and 53.30°) are typical .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced: How do π-π stacking and hydrogen bonding influence the solid-state properties of this compound?
Answer:
In the crystal lattice, π-π interactions between aromatic rings (intercentroid distance ~3.767 Å) form centrosymmetric dimers. Weak C–H···O hydrogen bonds (H···O distances: 2.48–2.54 Å) further stabilize layers parallel to the ac plane. These interactions affect solubility and melting behavior, with tighter packing correlating with higher thermal stability. Such structural insights guide solvent selection for recrystallization and polymorph control .
Basic: What role does this compound play in synthesizing advanced organic materials?
Answer:
It serves as a precursor for organogelators and benzyl amine derivatives. The bromomethyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct supramolecular architectures. Its acetoxy groups act as protective moieties, enabling selective deprotection for functional group interconversion .
Advanced: How can factorial design optimize reaction conditions for high-yield bromomethylation?
Answer:
A 2<sup>k</sup> factorial design tests variables like brominating agent concentration, temperature, and solvent polarity. For example:
- Factors : Br2/H2O ratio, reaction time.
- Response : Yield and purity.
Statistical analysis (ANOVA) identifies significant interactions, enabling trade-off optimization. This method reduces resource expenditure compared to one-factor-at-a-time approaches .
Basic: What safety considerations are critical when handling this compound?
Answer:
Brominated compounds often require inert atmospheres (N2/Ar) to prevent oxidation. Use fume hoods to avoid inhalation of bromine vapors. Quenching reactions with sodium bicarbonate neutralizes acidic byproducts, as seen in analogous protocols .
Advanced: How does substituting bromomethyl for cyano groups alter the reactivity of 1,3-phenylene diacetate derivatives?
Answer:
Bromomethyl enhances electrophilicity, enabling nucleophilic substitutions (e.g., SN2 reactions), whereas cyano groups favor reductions (e.g., catalytic hydrogenation to amines). Steric effects from bromine also slow down certain reactions (e.g., ester hydrolysis) compared to smaller substituents. Computational studies comparing charge distribution and frontier orbitals quantify these differences .
Basic: What solvents are optimal for recrystallizing this compound?
Answer:
Acetone-water mixtures (e.g., 90:10 v/v) yield high-purity crystals by balancing solubility and polarity. Slow evaporation at 4°C minimizes defects, as demonstrated in analogous diacetate systems .
Advanced: What mechanistic insights explain competing side reactions during bromomethylation?
Answer:
Radical bromination may lead to di- or tri-substitution due to the persistence of bromine radicals. Polar mechanisms (e.g., electrophilic aromatic substitution) are pH-sensitive; acidic conditions favor bromomethylation, while basic conditions promote hydrolysis of acetate groups. Kinetic studies using stopped-flow NMR track intermediates to suppress side pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
